3-(5-Chloro-2-formylphenyl)isonicotinaldehyde
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Overview
Description
3-(5-Chloro-2-formylphenyl)isonicotinaldehyde is a chemical compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro-substituted phenyl ring and an isonicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde typically involves the reaction of 5-chloro-2-formylphenylboronic acid with isonicotinaldehyde under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-formylphenyl)isonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amine or thiol in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: 3-(5-Chloro-2-carboxyphenyl)isonicotinaldehyde.
Reduction: 3-(5-Chloro-2-hydroxyphenyl)isonicotinaldehyde.
Substitution: 3-(5-Amino-2-formylphenyl)isonicotinaldehyde or 3-(5-Mercapto-2-formylphenyl)isonicotinaldehyde.
Scientific Research Applications
3-(5-Chloro-2-formylphenyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro-substituted phenyl ring can interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-[(2,6-difluorophenyl)ethynyl]isonicotinaldehyde
- 2-Chloro-5-(3-formylphenyl)isonicotinaldehyde
- 4-Chloro-3-formylphenylisonicotinaldehyde
Uniqueness
3-(5-Chloro-2-formylphenyl)isonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and formyl groups on the phenyl ring, along with the isonicotinaldehyde moiety, allows for versatile chemical reactivity and potential biological activity .
Properties
CAS No. |
919293-07-5 |
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Molecular Formula |
C13H8ClNO2 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
3-(5-chloro-2-formylphenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H8ClNO2/c14-11-2-1-9(7-16)12(5-11)13-6-15-4-3-10(13)8-17/h1-8H |
InChI Key |
KCJNAPJRAWDTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CN=C2)C=O)C=O |
Origin of Product |
United States |
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